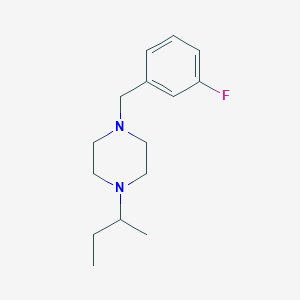![molecular formula C19H23N3O4 B10889212 4-Methoxy-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10889212.png)
4-Methoxy-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is an organic compound with a complex structure that includes a methoxy group, a nitrobenzyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common approach is to start with 4-methoxyphenol, which undergoes a series of reactions to introduce the nitrobenzyl and piperazine groups. The key steps include:
Alkylation: The attachment of the nitrobenzyl group to the piperazine ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often used to handle the reactions and purifications.
Análisis De Reacciones Químicas
Types of Reactions
4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted phenols.
Aplicaciones Científicas De Investigación
4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2-nitrobenzoic acid
- 4-Methoxy-2-nitrobenzaldehyde
- 2-Methoxy-4-nitrobenzoic acid
Uniqueness
4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H23N3O4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-methoxy-2-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C19H23N3O4/c1-26-17-6-7-19(23)16(12-17)14-21-10-8-20(9-11-21)13-15-4-2-3-5-18(15)22(24)25/h2-7,12,23H,8-11,13-14H2,1H3 |
Clave InChI |
RFIDSXBMPQZOTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10889136.png)
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889137.png)

![N-(3,4-dimethylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889151.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10889167.png)
![Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate](/img/structure/B10889175.png)
![6-(Difluoromethyl)-3-[(2,3-dimethoxybenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10889182.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10889189.png)
![4-({(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10889191.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10889194.png)
![methyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889198.png)

![N-(4-{[4-(4-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10889207.png)
![4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether](/img/structure/B10889209.png)
